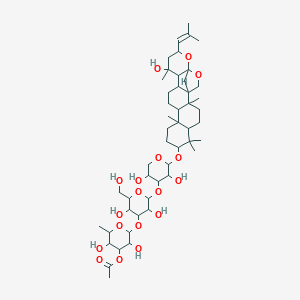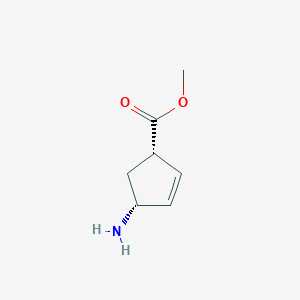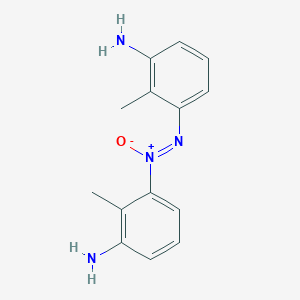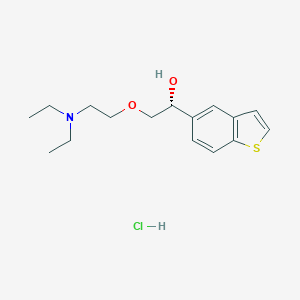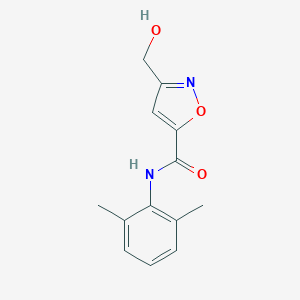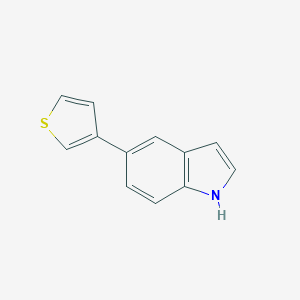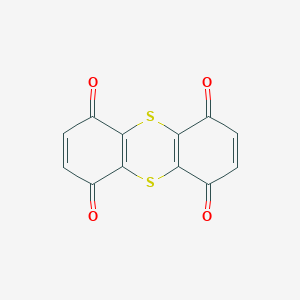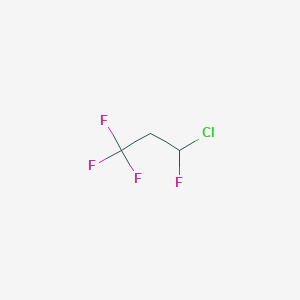![molecular formula C10H10O2 B116147 1-[(2S,3R)-3-Phenyloxiran-2-yl]ethanone CAS No. 146388-50-3](/img/structure/B116147.png)
1-[(2S,3R)-3-Phenyloxiran-2-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2S,3R)-3-Phenyloxiran-2-yl]ethanone is a chemical compound that belongs to the family of oxiranes. It is also known as (S,R)-Phenyloxirane-2-yl methyl ketone. This compound has been widely used in scientific research for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mechanism Of Action
The exact mechanism of action of 1-[(2S,3R)-3-Phenyloxiran-2-yl]ethanone is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects through the inhibition of the cyclooxygenase (COX) enzyme, which is involved in the production of prostaglandins, a class of molecules that play a key role in the inflammatory response.
Biochemical And Physiological Effects
Studies have shown that 1-[(2S,3R)-3-Phenyloxiran-2-yl]ethanone can reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. Additionally, this compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of the immune response.
Advantages And Limitations For Lab Experiments
One advantage of using 1-[(2S,3R)-3-Phenyloxiran-2-yl]ethanone in laboratory experiments is its ease of synthesis. This compound can be readily prepared using simple and inexpensive starting materials. Additionally, this compound has been shown to exhibit good stability under a wide range of conditions.
One limitation of using 1-[(2S,3R)-3-Phenyloxiran-2-yl]ethanone in laboratory experiments is its relatively low potency compared to other anti-inflammatory and analgesic agents. This may limit its potential for use in the development of new drugs for the treatment of pain and inflammation-related disorders.
Future Directions
1-[(2S,3R)-3-Phenyloxiran-2-yl]ethanone has potential applications in a variety of fields, including medicinal chemistry, organic synthesis, and material science. Some possible future directions for research on this compound include:
1. Exploring the use of 1-[(2S,3R)-3-Phenyloxiran-2-yl]ethanone as a starting material for the synthesis of novel polymers and dendrimers.
2. Investigating the potential of this compound as a lead compound for the development of new anti-inflammatory and analgesic drugs.
3. Studying the mechanism of action of 1-[(2S,3R)-3-Phenyloxiran-2-yl]ethanone in more detail to gain a better understanding of its pharmacological effects.
4. Exploring the use of this compound in the development of new materials with unique properties, such as self-healing materials or materials with enhanced mechanical strength.
Synthesis Methods
The synthesis of 1-[(2S,3R)-3-Phenyloxiran-2-yl]ethanone can be achieved through the reaction of (S)-Phenylglycidol with acetic anhydride in the presence of a catalyst such as sulfuric acid. This reaction leads to the formation of the oxirane ring, which is then opened by the addition of a nucleophile such as water or methanol to yield the desired ketone.
Scientific Research Applications
1-[(2S,3R)-3-Phenyloxiran-2-yl]ethanone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs to treat pain and inflammation-related disorders. Additionally, this compound has been investigated for its potential use in the synthesis of novel materials, including polymers and dendrimers.
properties
CAS RN |
146388-50-3 |
|---|---|
Product Name |
1-[(2S,3R)-3-Phenyloxiran-2-yl]ethanone |
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
1-[(2S,3S)-3-phenyloxiran-2-yl]ethanone |
InChI |
InChI=1S/C10H10O2/c1-7(11)9-10(12-9)8-5-3-2-4-6-8/h2-6,9-10H,1H3/t9-,10+/m1/s1 |
InChI Key |
IGCQIHCZUYCYAA-NXEZZACHSA-N |
Isomeric SMILES |
CC(=O)[C@@H]1[C@H](O1)C2=CC=CC=C2 |
SMILES |
CC(=O)C1C(O1)C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)C1C(O1)C2=CC=CC=C2 |
synonyms |
Ethanone, 1-[(2S,3R)-3-phenyloxiranyl]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



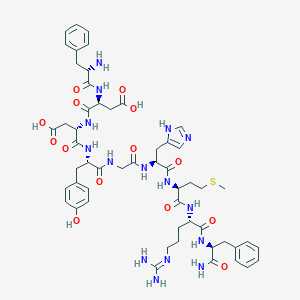
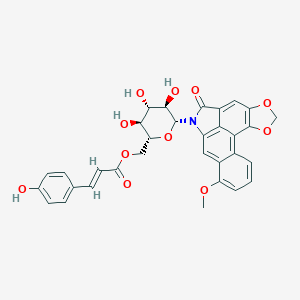
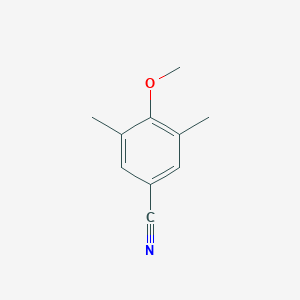
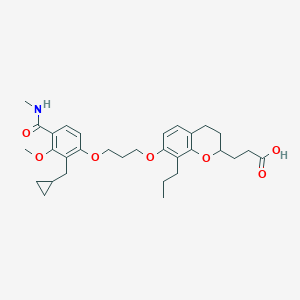
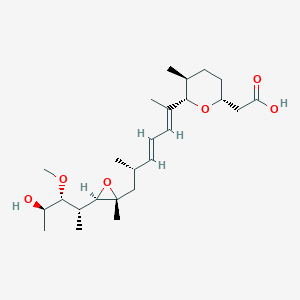
![2-[(Tert-butyldiphenylsilyloxy)methyl]-1,3-dioxolan-4-one](/img/structure/B116079.png)
